
1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound of interest in several scientific disciplines This chemical compound, distinguished by its bromopyridinyl and piperidinyl moieties, can be synthesized through meticulous organic synthesis methods
Preparation Methods
The synthesis of 1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can involve several steps, leveraging various organic reactions:
Synthetic Routes
Start with the bromination of pyridine to obtain 3-bromopyridine.
Ether formation between 3-bromopyridine and 4-hydroxypiperidine via nucleophilic substitution.
Acylation of the resulting 4-((3-Bromopyridin-2-yl)oxy)piperidine with a suitable acylating agent to form an oxoethyl intermediate.
Cyclization of the intermediate with pyrrolidine-2,5-dione under suitable conditions to form the final product.
Reaction Conditions
Use of polar aprotic solvents such as DMSO or DMF.
Catalysis by bases like sodium hydride or potassium carbonate.
Temperature-controlled environments to facilitate specific reaction steps.
Industrial Production
Scale-up of lab-based synthetic routes.
Optimization of reaction yields through process intensification.
Purification by chromatography or recrystallization.
Chemical Reactions Analysis
The compound can undergo various types of chemical reactions:
Oxidation: : Undergoes oxidative degradation in the presence of strong oxidizing agents.
Reduction: : Can be reduced at specific functional sites using reducing agents like LiAlH4.
Substitution: : Exhibits electrophilic substitution reactions due to the presence of the bromine atom on the pyridine ring.
Common Reagents
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogens, organolithium reagents.
Major Products
Oxidation products may include carboxylic acids or aldehydes.
Reduction products include corresponding alcohols or amines.
Substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: : Used as a building block for synthesizing other complex molecules. Essential for studying reaction mechanisms.
Biology: : Potential probe for studying biological pathways involving bromopyridine derivatives.
Medicine: : Possible therapeutic agent or precursor for drug development targeting specific molecular pathways.
Industry: : Used in the synthesis of advanced materials, catalysts, or as an intermediate in the production of specialty chemicals.
Mechanism of Action
This compound exerts its effects through interactions at the molecular level, involving various pathways:
Molecular Targets: : Potential targets include enzymes, receptor proteins, or nucleic acids.
Pathways Involved: : Interference with cell signaling pathways, enzyme inhibition, or modulation of receptor activity.
Mechanistic Insights: : Understanding how the compound binds to its target sites can provide insights into its biological or therapeutic effects.
Comparison with Similar Compounds
Comparing this compound with others in its chemical class helps to highlight its uniqueness:
Similar Compounds
1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
1-(2-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
1-(2-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Unique Aspects
The presence of the bromine atom provides distinct reactivity and potential biological activity.
Its specific structural configuration can influence its binding affinity and selectivity in biological applications.
Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated version may exhibit different physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
1-[2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O4/c17-12-2-1-7-18-16(12)24-11-5-8-19(9-6-11)15(23)10-20-13(21)3-4-14(20)22/h1-2,7,11H,3-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHLQWZQBTUOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2848071.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2848073.png)
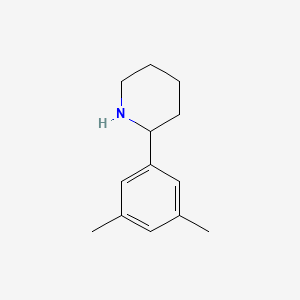

![N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2848079.png)
![[2-(Difluoromethyl)-4-fluorophenyl]methanol](/img/structure/B2848080.png)
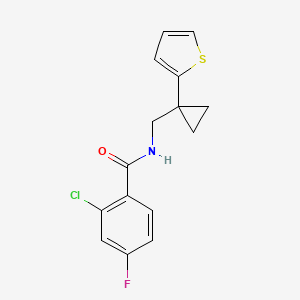
![N-cyclopentyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2848082.png)
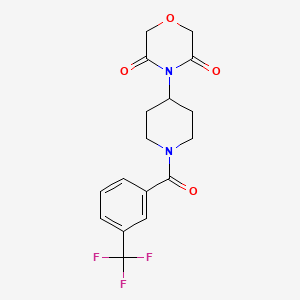
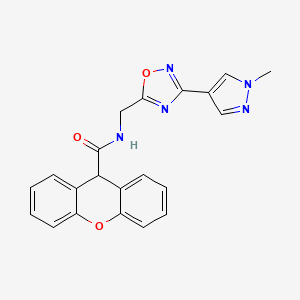
![1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B2848088.png)
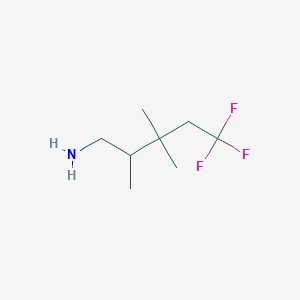
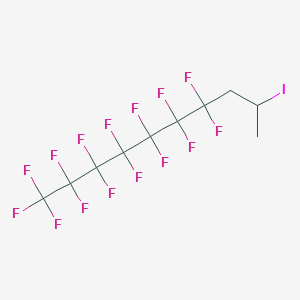
![Tert-butyl (3aR,7aS)-5-(6-chloropyridazine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2848093.png)
